molecular formula C28H53AlO5 B3155594 (octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium CAS No. 80481-35-2

(octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium

Cat. No.: B3155594
CAS No.: 80481-35-2
M. Wt: 496.7 g/mol
InChI Key: FBDSTIBZSNOTJA-QFVIODRTSA-N
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Properties

CAS No.

80481-35-2

Molecular Formula

C28H53AlO5

Molecular Weight

496.7 g/mol

IUPAC Name

[(E)-octadec-9-enyl] 2-di(propan-2-yloxy)alumanyl-3-oxobutanoate

InChI

InChI=1S/C22H39O3.2C3H7O.Al/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23;2*1-3(2)4;/h10-11,20H,3-9,12-19H2,1-2H3;2*3H,1-2H3;/q;2*-1;+2/b11-10+;;;

InChI Key

FBDSTIBZSNOTJA-QFVIODRTSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO/C(=C/C(=O)C)/O[Al](OC(C)C)OC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=CC(=O)C)O[Al](OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Aluminum 9-octadecenylaceto-acetate diisopropoxide typically involves the reaction of aluminum isopropoxide with 9-octadecenylaceto-acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Aluminum 9-octadecenylaceto-acetate diisopropoxide exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with different ligands, facilitating various chemical reactions. This coordination ability makes it a versatile catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Aluminum 9-octadecenylaceto-acetate diisopropoxide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it particularly useful in applications requiring compatibility with diverse chemical environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium
Reactant of Route 2
(octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium

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